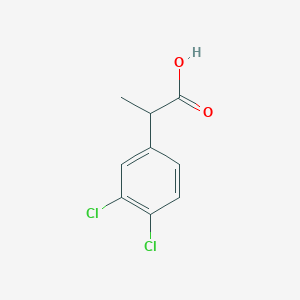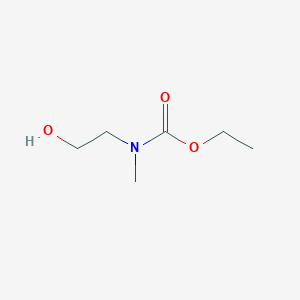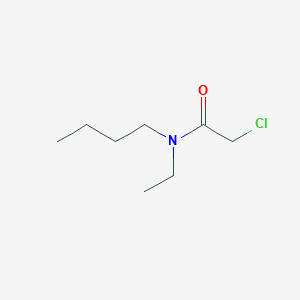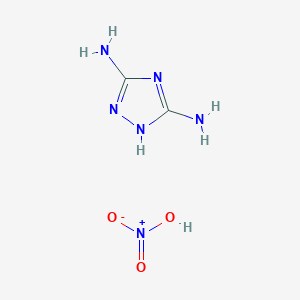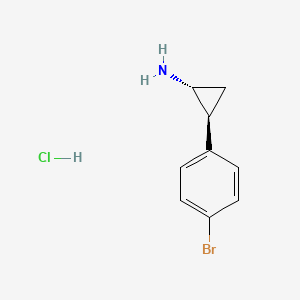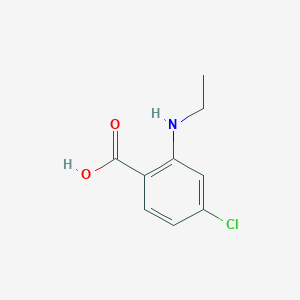
4-(2-Ethoxyethoxy)benzene-1-sulfonyl chloride
Übersicht
Beschreibung
4-(2-Ethoxyethoxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO4S . It has a molecular weight of 264.73 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 4-(2-Ethoxyethoxy)benzene-1-sulfonyl chloride is 1S/C10H13ClO4S/c1-2-14-7-8-15-9-3-5-10 (6-4-9)16 (11,12)13/h3-6H,2,7-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
4-(2-Ethoxyethoxy)benzene-1-sulfonyl chloride is a liquid at room temperature . It has a molecular weight of 264.73 .Wissenschaftliche Forschungsanwendungen
Surfactants and Environmental Analysis
Surfactants play a crucial role in a variety of industrial processes, including the formulation of detergents, pharmaceuticals, and cosmetics. 4-(2-Ethoxyethoxy)benzene-1-sulfonyl chloride can be involved in the synthesis of surfactants due to its sulfonyl chloride group, which is a reactive moiety for producing sulfonate surfactants. These surfactants are analyzed in detergents and personal care products to evaluate their environmental impact, biodegradation efficiency, and presence in water treatment systems. Chromatographic techniques, especially liquid chromatography coupled with mass spectrometry (LC-MS), are used for the identification and quantification of these surfactants and their degradation products in environmental samples. This is crucial for assessing the ecological safety of surfactants derived from or related to 4-(2-Ethoxyethoxy)benzene-1-sulfonyl chloride and their compliance with environmental regulations (Prieto-Blanco, Fernández-Amado, López-Mahía, Muniategui-Lorenzo, & Prada-Rodríguez, 2013).
Trifluoromethylation and Chlorination Reagents
The chemical reactivity of sulfonyl chlorides, similar to 4-(2-Ethoxyethoxy)benzene-1-sulfonyl chloride, finds application in the synthesis of various organic compounds, including those involved in trifluoromethylation reactions. Trifluoromethanesulfonyl chloride (CF3SO2Cl) is used for introducing trifluoromethyl groups into organic molecules, a transformation critical for developing pharmaceuticals and agrochemicals due to the unique properties conferred by the trifluoromethyl group. These reactions can lead to the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds, enhancing the molecular diversity for drug discovery and development. The study of trifluoromethanesulfonyl chloride and related compounds showcases the importance of sulfonyl chlorides in organic synthesis and their potential applications in creating novel chemical entities (Chachignon, Guyon, & Cahard, 2017).
Hemostatic Drug Development
Ethamsylate, a hemostatic agent, showcases the therapeutic potential of compounds structurally related to 4-(2-Ethoxyethoxy)benzene-1-sulfonyl chloride. Such compounds can enhance capillary resistance and platelet adhesiveness, indicating the role of sulfonyl-containing molecules in developing drugs for managing bleeding conditions. This application underlines the broader scope of sulfonyl chlorides in medicinal chemistry, particularly in synthesizing agents that can influence blood coagulation and vascular integrity. The detailed understanding of ethamsylate's mechanism, including its effects on P-selectin-dependent platelet adhesion, provides a framework for exploring related sulfonyl chloride compounds in therapeutic contexts (Garay, Chiavaroli, & Hannaert, 2006).
Antioxidant Capacity Assays
The study of antioxidant capacity is vital for evaluating the potential health benefits of various compounds, including those related to 4-(2-Ethoxyethoxy)benzene-1-sulfonyl chloride. Antioxidant assays, such as the ABTS decolorization assay, involve reactions that can be influenced by the chemical structure of sulfonyl-containing compounds. These assays are critical for understanding the antioxidant potential of new compounds, guiding the development of antioxidants for pharmaceutical and food industry applications. The role of sulfonyl chlorides in synthesizing compounds with potential antioxidant activity highlights the intersection between organic synthesis and the search for novel antioxidants (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Safety and Hazards
The compound is classified as dangerous, with hazard statements indicating it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . The safety data sheet recommends wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
4-(2-ethoxyethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO4S/c1-2-14-7-8-15-9-3-5-10(6-4-9)16(11,12)13/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPYBXNRJJZNRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




